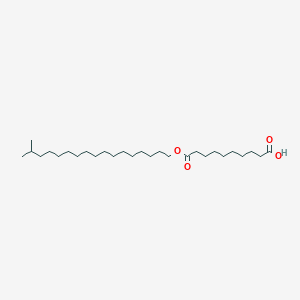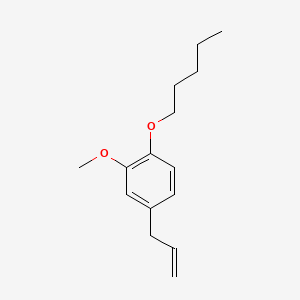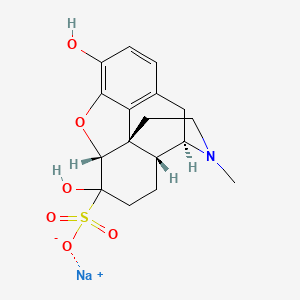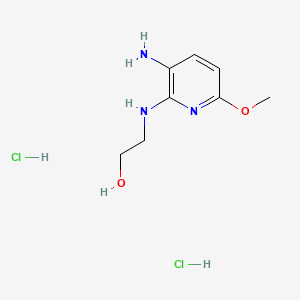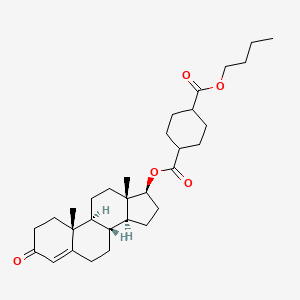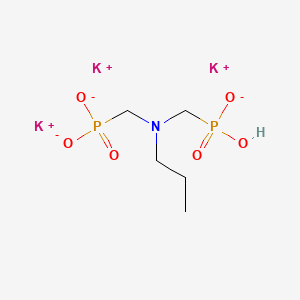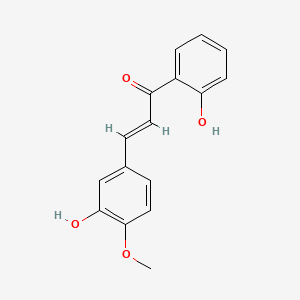
2',3-Dihydroxy-4-methoxychalcone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3-Dihydroxy-4-methoxychalcone is a chalcone derivative, a type of natural phenolic compound. Chalcones are known for their diverse biological activities and are often found in various plants. The structure of 2’,3-Dihydroxy-4-methoxychalcone includes two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system, which is responsible for its chemical reactivity and biological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3-Dihydroxy-4-methoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base. For 2’,3-Dihydroxy-4-methoxychalcone, the starting materials are 2-hydroxyacetophenone and 3-hydroxy-4-methoxybenzaldehyde. The reaction is usually carried out in ethanol with a base such as sodium hydroxide or potassium hydroxide at room temperature .
Industrial Production Methods
Industrial production of chalcones, including 2’,3-Dihydroxy-4-methoxychalcone, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as potassium carbonate or basic alumina can be used to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
2’,3-Dihydroxy-4-methoxychalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction can lead to the formation of dihydrochalcones.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic substitution.
Major Products
Oxidation: Quinones
Reduction: Dihydrochalcones
Substitution: Halogenated or nitrated chalcones
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of other bioactive compounds.
Biology: Exhibits antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Potential anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Used in the development of natural dyes and as a component in cosmetic formulations
Wirkmechanismus
The biological effects of 2’,3-Dihydroxy-4-methoxychalcone are primarily due to its ability to interact with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2.
Anticancer Activity: Induces apoptosis through the activation of caspases and the mitochondrial pathway
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2’,4’-Dihydroxy-4-methoxychalcone
- 2’,4-Dihydroxy-3-methoxychalcone
- 2’-Hydroxy-4-methoxychalcone
Uniqueness
2’,3-Dihydroxy-4-methoxychalcone is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other chalcones, it has shown enhanced antioxidant and anticancer properties, making it a promising candidate for further research and development .
Eigenschaften
CAS-Nummer |
1621-66-5 |
|---|---|
Molekularformel |
C16H14O4 |
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
(E)-3-(3-hydroxy-4-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H14O4/c1-20-16-9-7-11(10-15(16)19)6-8-14(18)12-4-2-3-5-13(12)17/h2-10,17,19H,1H3/b8-6+ |
InChI-Schlüssel |
PJIBSNKWGMAWBJ-SOFGYWHQSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=C2O)O |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


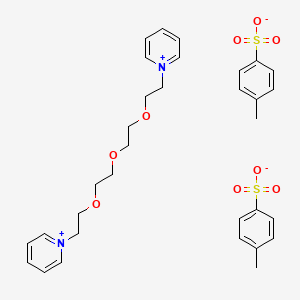
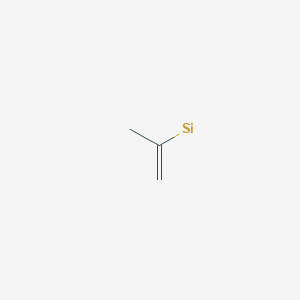
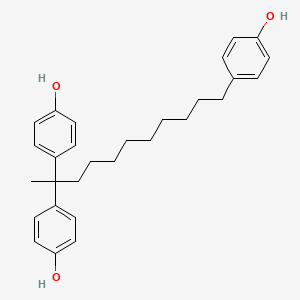
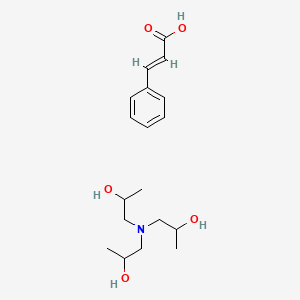
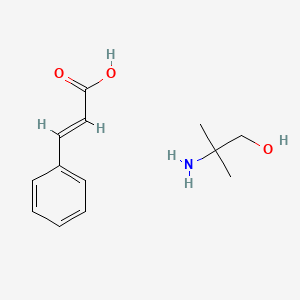


![Sodium 2-[[4-(benzylethylamino)-m-tolyl]azo]benzothiazole-5-sulphonate](/img/structure/B12686113.png)
